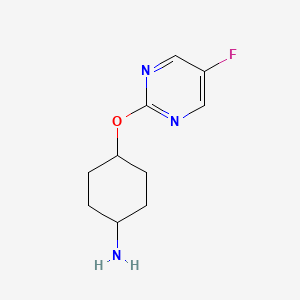
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine is a synthetic organic compound that features a cyclohexane ring substituted with an amine group and a fluoropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine typically involves the following steps:
-
Formation of the Fluoropyrimidine Intermediate: : The starting material, 5-fluoropyrimidine, can be synthesized through the fluorination of pyrimidine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyrimidine is diazotized and then replaced with a fluorine atom .
-
Cyclohexanamine Derivative Preparation: : The cyclohexanamine moiety can be prepared by hydrogenation of cyclohexanone oxime, followed by protection of the amine group if necessary.
-
Coupling Reaction: : The final step involves the coupling of the fluoropyrimidine intermediate with the cyclohexanamine derivative. This can be achieved through nucleophilic substitution reactions, where the fluoropyrimidine acts as an electrophile and the amine group on the cyclohexane ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine ring or the cyclohexane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of reduced derivatives of the fluoropyrimidine or cyclohexane ring.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine would depend on its specific biological target. Generally, fluorinated pyrimidines can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites. The cyclohexanamine moiety may enhance the compound’s binding affinity to certain proteins or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Fluoropyrimidine derivatives: Various derivatives with modifications on the pyrimidine ring or attached functional groups.
Uniqueness
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine is unique due to the presence of both a fluoropyrimidine and a cyclohexanamine moiety. This dual functionality may confer distinct biological activities and chemical reactivity compared to other fluoropyrimidine derivatives.
特性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGSGOTWTNYDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













